5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzodioxin group, a thiazolopyridazinone group, and a piperidine group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the dihydrobenzodioxin and thiazolopyridazinone groups suggests that it might undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
A novel series of thiazolo[4,5-d]pyridazinone derivatives, including compounds similar to the one , have been synthesized and tested for their biological activities. These compounds showed significant analgesic and anti-inflammatory activities in vivo. Their structures were characterized using NMR spectroscopy and liquid chromatography-mass spectrometry (Demchenko et al., 2015).
Antimicrobial and Antifungal Activity
Another study involved the synthesis of thiazolo[4,5-d]pyridazinone derivatives with significant antibacterial and antifungal activities. These compounds demonstrated good antimicrobial activity against various microorganisms, including E. coli, S. aureus, P. aeruginosa, and C. albicans (Suresh, Lavanya, & Rao, 2016).
Cytotoxicity and Anticancer Activity
Thiazolo[4,5-b]pyridin-2(3H)-one derivatives, related to the chemical in focus, were synthesized and screened for anticancer activity. Moderate inhibitory activity against the tested cell line was confirmed, indicating potential in cancer research (Lozynskyi et al., 2018).
Anti-inflammatory and Anti-ulcer Activities
Some novel fused thiazole derivatives derived from thiazolo[4,5-d]pyridazin-4(5H)-ones exhibited high anti-inflammatory and anti-ulcer activities. Their toxicity was also studied against shrimp larvae, demonstrating their biological potential in medical research (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
Discovery of Potent Derivatives Against Aldose Reductase
Derivatives of thiazolo[4,5-d]pyridazinone have been synthesized and evaluated for their inhibitory effects against Aldose Reductase, an enzyme involved in diabetic complications. This discovery highlights the compound's potential in the treatment of diabetes-related disorders (Areal et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-19(18-9-10-20-21(15-18)34-14-13-33-20)16-30-25(32)23-24(22(28-30)17-7-3-1-4-8-17)35-26(27-23)29-11-5-2-6-12-29/h1,3-4,7-10,15H,2,5-6,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXBILVFRXHJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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